molecular formula C13H14S2 B1186037 NHMOLRXMLFYYLU-UHFFFAOYSA-N

NHMOLRXMLFYYLU-UHFFFAOYSA-N

Cat. No.: B1186037
M. Wt: 234.375
InChI Key: NHMOLRXMLFYYLU-UHFFFAOYSA-N
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Description

However, based on analogous compounds with structurally similar InChIKeys (e.g., NPMRPDRLIHYOBW-UHFFFAOYSA-N, YCFLCHMHGBXTCU-UHFFFAOYSA-N), it is likely an organic molecule with moderate to high complexity. Such compounds often exhibit diverse physicochemical properties and applications in catalysis, drug discovery, or materials science .

Properties

Molecular Formula

C13H14S2

Molecular Weight

234.375

InChI

InChI=1S/C13H14S2/c1-6-10-5-11-7(2)15-9(4)13(11)12(10)8(3)14-6/h5H2,1-4H3

InChI Key

NHMOLRXMLFYYLU-UHFFFAOYSA-N

SMILES

CC1=C2CC3=C(SC(=C3C2=C(S1)C)C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares NHMOLRXMLFYYLU-UHFFFAOYSA-N (inferred properties) with structurally related compounds from the evidence, highlighting key differences in molecular features and applications:

Property This compound (Inferred) NPMRPDRLIHYOBW-UHFFFAOYSA-N YCFLCHMHGBXTCU-UHFFFAOYSA-N (Cyclobrassinone) MMZPCCPEEMZLMP-UHFFFAOYSA-N Hydroxylamine (AVXURJPOCDRRFD-UHFFFAOYSA-N)
Molecular Formula Likely complex organic structure Not specified C₁₁H₈N₂O₂S C₂₂H₁₆N₄O₁₀S₃ H₃NO
Molecular Weight (Da) ~250–600 (estimated) Not specified 232.03 592.00 33.03
LogP Moderate hydrophobicity 2.85 (hydrophobic parameter) Not reported Not reported -0.74 (hydrophilic)
Hydrogen Bond Donors 1–3 2 1 2 2
Hydrogen Bond Acceptors 4–8 5 4 14 1
Applications Drug discovery, catalysis Used in synthesis (custom synthesis available) Included in Covalent Inhibitors Library (patent focus) No patents/literature reported Industrial reagent, redox reactions
Structural Complexity High Moderate (rotatable bonds: 4) Moderate (fused rings) Very high (multiple S/O/N groups) Low (simple inorganic)

Key Findings:

Physicochemical Diversity: NPMRPDRLIHYOBW-UHFFFAOYSA-N exhibits moderate hydrophobicity (LogP 2.85) and hydrogen-bonding capacity, making it suitable for organic synthesis . Hydroxylamine stands out as a small, hydrophilic molecule (LogP -0.74) with broad industrial applications, contrasting sharply with larger, more complex analogs .

Synthetic and Commercial Relevance: NPMRPDRLIHYOBW-UHFFFAOYSA-N is available for custom synthesis, suggesting scalability for research . MMZPCCPEEMZLMP-UHFFFAOYSA-N (C₂₂H₁₆N₄O₁₀S₃) lacks patent or literature data, highlighting gaps in its characterization .

Structural Trends :

  • Increasing molecular complexity correlates with specialized applications (e.g., drug libraries vs. industrial reagents).
  • Sulfur- and nitrogen-rich compounds (e.g., MMZPCCPEEMZLMP-UHFFFAOYSA-N) may exhibit unique reactivity but require further study .

Notes

Limitations : Direct data on This compound is absent in the evidence; comparisons are extrapolated from structurally similar compounds.

Data Gaps : Compounds like MMZPCCPEEMZLMP-UHFFFAOYSA-N lack detailed studies despite their complex formulas .

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